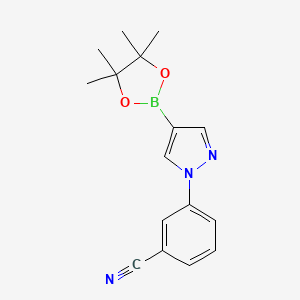

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile

Description

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile (CAS: 2223055-73-8) is a boronate ester-functionalized aromatic compound featuring a pyrazole core linked to a benzonitrile group. This compound is primarily employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals, organic electronics, and materials science . Its design integrates the electron-withdrawing benzonitrile moiety with the boronate ester’s reactivity, enabling precise control over conjugation and charge transfer properties .

Properties

IUPAC Name |

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BN3O2/c1-15(2)16(3,4)22-17(21-15)13-10-19-20(11-13)14-7-5-6-12(8-14)9-18/h5-8,10-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMKAYJGHHCBBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the dioxaborolane group: The pyrazole derivative is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the dioxaborolane moiety.

Attachment of the benzonitrile group: Finally, the benzonitrile group is introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of the boronic ester with an aryl halide.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: The dioxaborolane moiety can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products:

Oxidation: Oxidized pyrazole derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted aromatic compounds depending on the aryl halide used.

Scientific Research Applications

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In chemical reactions, the dioxaborolane moiety acts as a versatile functional group that can participate in various coupling reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions. The nitrile group can also play a role in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with biological targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Positional Isomerism : Ortho-substituted analogs (e.g., ) exhibit steric constraints that reduce coupling efficiency compared to the meta-substituted target compound .

- Conjugation Effects: Direct attachment of benzonitrile (target compound) maximizes electron-withdrawing effects, enhancing charge transfer in donor–acceptor systems .

- Solubility: Piperidine derivatives () show improved solubility in polar solvents due to the basic nitrogen, whereas benzonitrile analogs require non-polar solvents .

Reactivity in Cross-Coupling Reactions

The target compound’s boronate ester group enables efficient Suzuki-Miyaura couplings with aryl halides. Compared to analogs:

- Yield : The methylene-spacer derivative () reported lower yields (~62%) in model reactions due to reduced electronic communication .

- Electronic Tuning : The benzonitrile group in the target compound stabilizes transition states via electron withdrawal, improving coupling rates over propionitrile derivatives () .

- Steric Effects : Ortho-substituted analogs () face hindered access to catalytic sites, requiring higher temperatures or longer reaction times .

Physicochemical Properties

- Stability : All analogs exhibit similar stability under inert conditions, but electron-deficient benzonitrile derivatives (target compound) are more prone to hydrolysis in acidic media .

- Crystallography : DFT studies on tert-butyl-substituted analogs () predict planar geometries for the target compound, favoring π-stacking in solid-state applications .

Biological Activity

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile is a compound of significant interest in the field of medicinal chemistry and agrochemicals due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its insecticidal and fungicidal properties as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole moiety linked to a benzonitrile group and a boron-containing dioxaborolane. Its molecular formula is with a molecular weight of 229.08 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 4-benzonitrile with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under controlled conditions to yield the desired product. The synthetic route often includes steps such as condensation and cyclization.

Insecticidal Activity

Recent studies have shown that derivatives of this compound exhibit notable insecticidal activity against various pests. For example:

- Mythimna separate : Compound exhibited a mortality rate of up to 70% at a concentration of 500 mg/L.

- Helicoverpa armigera : Moderate activity was observed with mortality rates below 50%.

The structure–activity relationship indicated that substituents on the benzene ring significantly influence insecticidal efficacy. Compounds with halogen substitutions (such as F and Cl) were found to enhance activity against target pests .

Fungicidal Activity

In addition to insecticidal properties, this compound also demonstrates fungicidal activity:

- Pyricularia oryae : The compound showed an inhibition rate of 77.8%, indicating strong antifungal potential.

- Other tested fungi included Sclerotinia sclerotiorum , where moderate inhibition rates were recorded (45.2%–58.1%).

The effectiveness against fungi was correlated with specific functional groups on the pyrazole and benzonitrile moieties .

Case Studies

A notable case study involved the evaluation of various analogs derived from the core structure. The results highlighted that:

| Compound | Target Pest/Fungus | Activity (%) | Remarks |

|---|---|---|---|

| Compound A | Mythimna separate | 70% | Higher than control |

| Compound B | Helicoverpa armigera | 45% | Moderate activity |

| Compound C | Pyricularia oryae | 77.8% | Strong antifungal |

These findings underscore the potential for developing new agrochemicals based on this scaffold.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that:

- Substituents : The presence of electron-withdrawing groups (like -F and -Cl) on the aromatic ring enhances biological activity.

- Boron Functionality : The dioxaborolane group plays a crucial role in both insecticidal and fungicidal activities by possibly facilitating interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.